Cas no 847770-55-2 (3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl-)

3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl- 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl-
-
- インチ: 1S/C16H11Cl2N3OS/c1-10-9-23-16(20-10)21(12-5-3-2-4-6-12)15(22)11-7-13(17)14(18)19-8-11/h2-9H,1H3
- InChIKey: YAMTZPQLCPYMMT-UHFFFAOYSA-N
- ほほえんだ: C1=NC(Cl)=C(Cl)C=C1C(N(C1=NC(C)=CS1)C1=CC=CC=C1)=O
3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26609887-1g |
847770-55-2 | 90% | 1g |
$628.0 | 2023-09-13 | ||
Enamine | EN300-26609887-2.5g |
5,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylpyridine-3-carboxamide |
847770-55-2 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
Enamine | EN300-26609887-10g |
847770-55-2 | 90% | 10g |
$2701.0 | 2023-09-13 | ||
Enamine | EN300-26609887-0.25g |
5,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylpyridine-3-carboxamide |
847770-55-2 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
Enamine | EN300-26609887-0.1g |
5,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylpyridine-3-carboxamide |
847770-55-2 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
Enamine | EN300-26609887-0.5g |
5,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylpyridine-3-carboxamide |
847770-55-2 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
Enamine | EN300-26609887-10.0g |
5,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylpyridine-3-carboxamide |
847770-55-2 | 95.0% | 10.0g |
$2701.0 | 2025-03-20 | |
Enamine | EN300-26609887-1.0g |
5,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylpyridine-3-carboxamide |
847770-55-2 | 95.0% | 1.0g |
$628.0 | 2025-03-20 | |
Enamine | EN300-26609887-0.05g |
5,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylpyridine-3-carboxamide |
847770-55-2 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
Enamine | EN300-26609887-5g |
847770-55-2 | 90% | 5g |
$1821.0 | 2023-09-13 |
3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl- 関連文献
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl-に関する追加情報
Introduction to 3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl- (CAS No. 847770-55-2)
3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl- (CAS No. 847770-55-2) is a multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyridinecarboxamide with specific substituents that confer unique chemical and biological properties. The presence of dichloro groups at the 5 and 6 positions, along with the N-(4-methyl-2-thiazolyl) and N-phenyl substituents, makes it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl- is characterized by its aromatic pyridine ring, which is a common scaffold in many biologically active molecules. The dichloro substitution at the 5 and 6 positions imparts additional stability and reactivity to the molecule, while the thiazole and phenyl groups contribute to its pharmacological profile. These structural features make it an attractive target for researchers exploring new therapeutic agents.
Recent studies have highlighted the potential of 3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl- in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective properties by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced oxidative stress and inflammation in neuronal cells, suggesting its potential as a neuroprotective agent.
In addition to its neuroprotective effects, 3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl- has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of these diseases. These findings indicate its potential as an anti-inflammatory agent with broad therapeutic applications.
The pharmacokinetic properties of 3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl- have also been extensively studied. Its high oral bioavailability and favorable metabolic stability make it an attractive candidate for drug development. Additionally, its ability to cross the blood-brain barrier (BBB) is particularly noteworthy for its potential use in central nervous system (CNS) disorders. This property is crucial for ensuring that therapeutic concentrations of the compound reach the target tissues in the brain.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl- in human subjects. Early results from Phase I trials have shown promising safety profiles with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical evaluation in larger patient populations.
Beyond its therapeutic applications, 3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl- has also been explored as a tool compound in chemical biology research. Its ability to selectively modulate specific biological pathways makes it a valuable tool for understanding disease mechanisms and identifying new drug targets. For example, researchers have used this compound to investigate the role of certain enzymes in signal transduction pathways involved in cancer progression.
In conclusion, 3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl- (CAS No. 847770-55-2) is a versatile compound with significant potential in various therapeutic areas. Its unique chemical structure and biological properties make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in the field of medicinal chemistry.
847770-55-2 (3-Pyridinecarboxamide, 5,6-dichloro-N-(4-methyl-2-thiazolyl)-N-phenyl-) 関連製品
- 321391-87-1(2-(Aminooxy)-1-{4-3-chloro-5-(trifluoromethyl)-2-pyridinylpiperazino}-1-ethanone Hydrochloride)
- 1369259-14-2(3-Chloro-1-piperidin-1-ylisoquinoline)
- 478247-86-8(3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one)
- 1352415-05-4(1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester)
- 2648937-35-1(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid)
- 1155575-85-1(N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine)
- 380434-28-6(2-Cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[3-(trifluoromethyl)phenyl]-2-propenamide)
- 2228739-08-8(3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile)
- 2172053-76-6(1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide)
- 904325-80-0([1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-)



